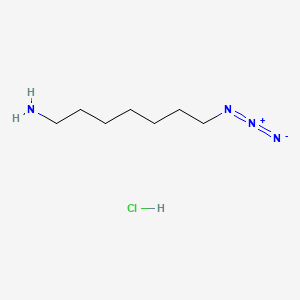
7-Azidoheptan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azidoheptan-1-amine hydrochloride is an organic compound that belongs to the class of azidoamines It is characterized by the presence of an azide group (-N₃) attached to a heptane chain, which is further linked to an amine group (-NH₂) and hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azidoheptan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with heptan-1-amine, which serves as the primary substrate.
Azidation: The amine group is converted to an azide group through a nucleophilic substitution reaction using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF).
Hydrochloride Formation: The resulting 7-azidoheptan-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Azidoheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming different derivatives.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Catalysts: Palladium on carbon (Pd/C).
Major Products:
Reduction Products: Heptane-1,7-diamine.
Cycloaddition Products: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
7-Azidoheptan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Azidoheptan-1-amine hydrochloride is primarily based on its ability to undergo azide-alkyne cycloaddition reactions. This reaction mechanism involves the formation of a triazole ring, which can interact with various molecular targets and pathways. The azide group acts as a reactive moiety that facilitates the formation of stable covalent bonds with alkyne-containing molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
1-Azidohexane: Similar structure but with a shorter carbon chain.
7-Azidoheptanoic Acid: Contains a carboxylic acid group instead of an amine group.
Azidomethylbenzene: Contains a benzene ring instead of a heptane chain.
Uniqueness: 7-Azidoheptan-1-amine hydrochloride is unique due to its specific combination of an azide group, a heptane chain, and an amine group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H17ClN4 |
|---|---|
Peso molecular |
192.69 g/mol |
Nombre IUPAC |
7-azidoheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16N4.ClH/c8-6-4-2-1-3-5-7-10-11-9;/h1-8H2;1H |
Clave InChI |
UREMDCIJKBGFMD-UHFFFAOYSA-N |
SMILES canónico |
C(CCCN)CCCN=[N+]=[N-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470378.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)
![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
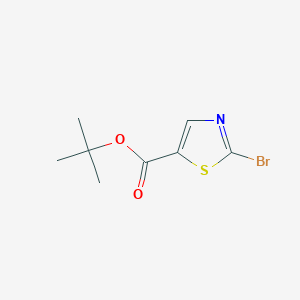
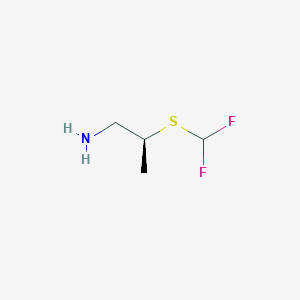
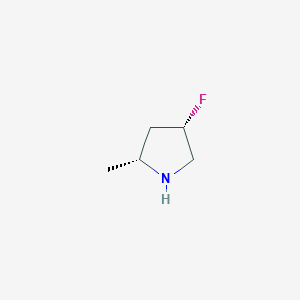

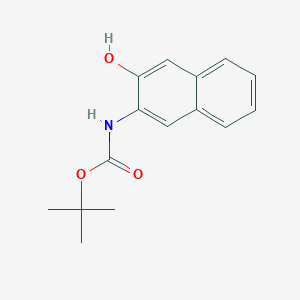
![3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride](/img/structure/B13470423.png)
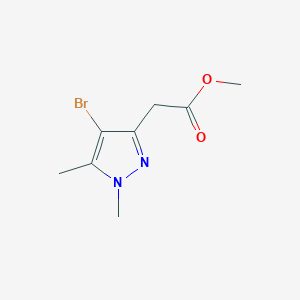
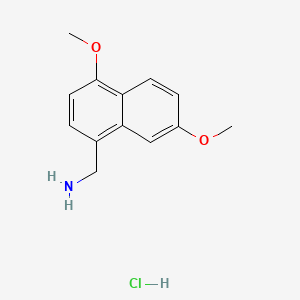
![7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13470440.png)


